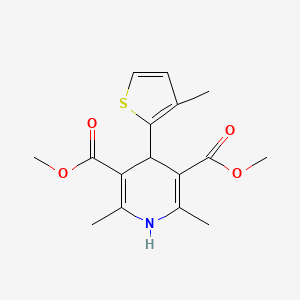![molecular formula C16H17NO4S B2536409 N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propane-1-sulfonamide CAS No. 863417-53-2](/img/structure/B2536409.png)
N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Therapeutic Applications
Sulfonamides have been recognized for their therapeutic potential across a range of medical conditions. They function as antimicrobial agents, anticonvulsants, diuretics, and carbonic anhydrase inhibitors, among other applications. The primary sulfonamide moiety is a common feature in many clinically used drugs, demonstrating the compound's versatility and importance in drug development. For example, sulfonamide carbonic anhydrase inhibitors have been explored for their antiglaucoma properties, highlighting the group's role in developing selective drugs for eye conditions (Carta, Scozzafava, & Supuran, 2012; Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental Impact and Removal
The presence of sulfonamides in the environment, particularly in water bodies, has been a subject of concern. Research into the environmental fate and removal techniques for these compounds, such as sulfamethoxazole, has been extensive. Techniques like adsorption, photocatalytic degradation, and advanced oxidation processes have been evaluated for their effectiveness in removing sulfonamides from aqueous solutions, aiming to mitigate their environmental impact and potential health hazards (Prasannamedha & Kumar, 2020).
Industrial Applications
Beyond medical and environmental contexts, sulfonamides have found applications in industrial processes and materials science. For example, their role in the synthesis of flame retardants and their occurrence in various consumer goods and food products have been critically reviewed to understand their behavior and potential risks in indoor environments (Zuiderveen, Slootweg, & de Boer, 2020).
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-8-22(18,19)17-13-10-15-12(9-16(13)20-2)11-6-4-5-7-14(11)21-15/h4-7,9-10,17H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLCQZURTRLUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

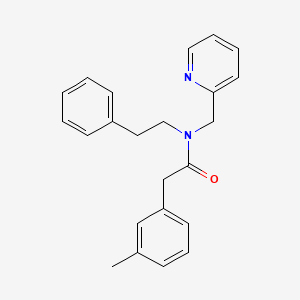

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2536335.png)
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)
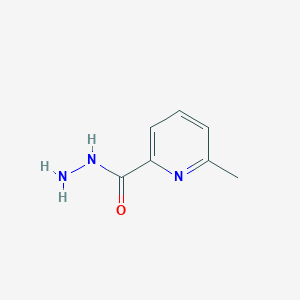

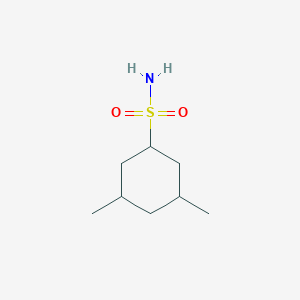
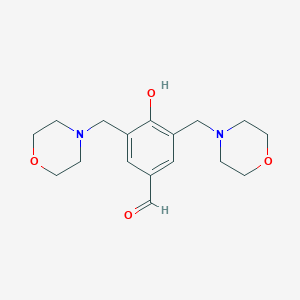
![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)
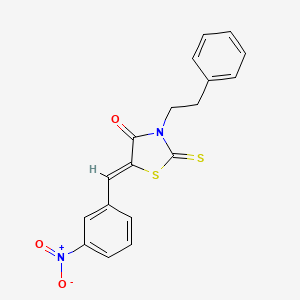
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)
